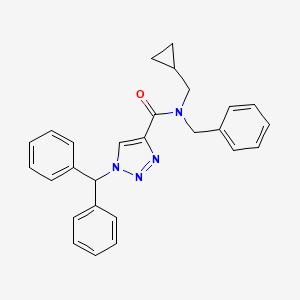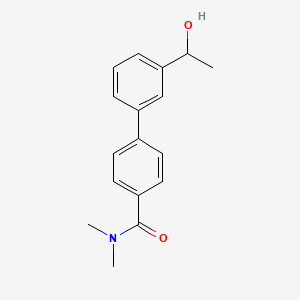![molecular formula C18H15NO4 B5975872 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5975872.png)
2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione, also known as DMAD, is a synthetic compound that has been widely used in scientific research. DMAD is a versatile molecule that has been used in various fields, including medicinal chemistry, materials science, and organic chemistry.
Mechanism of Action
The mechanism of action of 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione is not well understood. However, it has been proposed that 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione may act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione may also undergo redox reactions, which can lead to the formation of reactive oxygen species. The exact mechanism of action of 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione may depend on the specific application and the chemical environment in which it is used.
Biochemical and Physiological Effects:
2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione can induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione can reduce tumor growth in animal models and improve cognitive function in mice.
Advantages and Limitations for Lab Experiments
2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a versatile molecule that can be used in various scientific research applications. It is also relatively easy to synthesize, and the synthesis can be optimized for specific applications. However, 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not well understood. 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione can also be unstable under certain conditions, which can affect its reactivity and potency.
Future Directions
There are several future directions for the research on 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione. One direction is to further explore its mechanism of action, which can provide insights into its potential applications in various fields. Another direction is to optimize its synthesis for specific applications, such as the synthesis of pharmacologically active compounds or organic semiconductors. 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione derivatives can also be designed and synthesized to improve their potency and selectivity. Finally, the potential toxicity of 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione should be further investigated to ensure its safe use in scientific research.
Synthesis Methods
2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione can be synthesized through a multistep reaction, starting from 2,4-dimethoxybenzaldehyde and 1,3-cyclohexanedione. The reaction involves the condensation of the two compounds in the presence of a base, followed by a cyclization reaction to form the indene ring. The resulting product is then treated with an amine to form the final compound, 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione. The synthesis of 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has been used in various scientific research applications, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has been used as a starting material for the synthesis of various pharmacologically active compounds. 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione derivatives have been shown to exhibit anticancer, antiviral, and antifungal activities. In materials science, 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. In organic chemistry, 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has been used as a reagent for the synthesis of various organic compounds.
properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)iminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-11-7-8-15(16(9-11)23-2)19-10-14-17(20)12-5-3-4-6-13(12)18(14)21/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVUDJINELPCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dimethoxyanilino)methylidene]indene-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5975790.png)

![[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B5975803.png)

![6-ethyl-2-mercapto-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5975812.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-ethoxybenzohydrazide](/img/structure/B5975816.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5975827.png)
![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine](/img/structure/B5975831.png)

![4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B5975848.png)
![2-[1-(4-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5975855.png)
![3-ethyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5975859.png)
![5,5-dimethyl-2-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B5975864.png)
![7-(3-hydroxy-2-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5975873.png)